MAO-B Inhibition vs. Selegiline
N-[2-(1-Oxopropan-2-yl)phenyl]acetamide inhibits human recombinant MAO-B with an IC₅₀ of 1,400 nM [1]. This is approximately 27-fold weaker than the clinical reference inhibitor selegiline, which exhibits an IC₅₀ of 51 nM under comparable in vitro conditions . The low potency of the target compound distinguishes it as a 'weak' MAO-B ligand, suitable for applications where partial or minimal enzyme inhibition is desired.
| Evidence Dimension | Human MAO-B Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1,400 nM |
| Comparator Or Baseline | Selegiline (Deprenyl): 51 nM |
| Quantified Difference | ~27-fold weaker inhibition by target compound |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; substrate: 5-phenylacetaldehyde; detection: hydrogen peroxide production after 1 hour |
Why This Matters
This quantitative difference defines the target compound as a low-potency MAO-B reference, preventing unintended use as a potent inhibitor in neuropharmacology assays.
- [1] BindingDB. BDBM50075967 (CHEMBL3415615). Affinity Data: IC₅₀ = 1.40E+3 nM. Assay: Inhibition of human recombinant MAO-B expressed in Sf9 cells. View Source
